molecular formula C13H7BrN2O2S B13796610 6-Bromo-2-(4-nitrophenyl)benzothiazole CAS No. 566169-96-8

6-Bromo-2-(4-nitrophenyl)benzothiazole

Cat. No.: B13796610
CAS No.: 566169-96-8
M. Wt: 335.18 g/mol
InChI Key: VJHCYOOFTRYFTD-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-nitrophenyl)benzothiazole is a chemical compound with the molecular formula C13H7BrN2O2S. It is a member of the benzothiazole family, which is known for its diverse biological and chemical properties. This compound features a bromine atom at the 6th position and a nitrophenyl group at the 2nd position of the benzothiazole ring, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-nitrophenyl)benzothiazole typically involves the cyclization of 2-aminobenzenethiol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-nitrophenyl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-(4-nitrophenyl)benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-nitrophenyl)benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(4-nitrophenyl)benzothiazole is unique due to the presence of both the bromine atom and the nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

566169-96-8

Molecular Formula

C13H7BrN2O2S

Molecular Weight

335.18 g/mol

IUPAC Name

6-bromo-2-(4-nitrophenyl)-1,3-benzothiazole

InChI

InChI=1S/C13H7BrN2O2S/c14-9-3-6-11-12(7-9)19-13(15-11)8-1-4-10(5-2-8)16(17)18/h1-7H

InChI Key

VJHCYOOFTRYFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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